molecular formula C13H15NO4 B3049075 Methyl 2-(morpholine-4-carbonyl)benzoate CAS No. 192573-74-3

Methyl 2-(morpholine-4-carbonyl)benzoate

Cat. No.: B3049075
CAS No.: 192573-74-3
M. Wt: 249.26 g/mol
InChI Key: FGLBLXPBCICDPT-UHFFFAOYSA-N
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Description

Methyl 2-(morpholine-4-carbonyl)benzoate (CAS 192573-74-3) is a high-purity chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 . It serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. The compound's structure, featuring both a benzoate ester and a morpholine carboxamide group, makes it a valuable scaffold for constructing more complex molecules. Its primary research application is in the development of novel therapeutic agents, as evidenced by its use in patented synthetic routes for compounds like dihydroquinolinones, which are investigated for their biological activity . Researchers utilize this compound in discovery chemistry to explore structure-activity relationships and to introduce the morpholine-carbonyl pharmacophore into target structures. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the material should be stored under recommended conditions.

Properties

IUPAC Name

methyl 2-(morpholine-4-carbonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-5-3-2-4-10(11)12(15)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLBLXPBCICDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635865
Record name Methyl 2-(morpholine-4-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192573-74-3
Record name Methyl 2-(morpholine-4-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbodiimide-Based Coupling

A widely employed method involves the use of carbodiimide coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to activate the carboxyl group of 2-chlorobenzoic acid derivatives. The activated intermediate reacts with morpholine to form the amide bond, followed by esterification with methanol under acidic conditions.

Reaction Conditions:

  • Step 1 (Amide Formation): 2-Chlorobenzoic acid is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with DCC (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Morpholine (1.5 equiv) is added dropwise at 0°C, and the reaction proceeds at room temperature for 12–18 hours.
  • Step 2 (Esterification): The resulting 2-(morpholine-4-carbonyl)benzoic acid is treated with methanol in the presence of sulfuric acid (H₂SO₄) at reflux (65–70°C) for 6–8 hours.

Yield:

  • Amide formation: 75–85%
  • Esterification: >90%

Key Advantages:

  • High functional group tolerance.
  • Scalable for laboratory batches.

Limitations:

  • Requires purification via column chromatography to remove dicyclohexylurea byproducts.

HATU-Mediated Coupling

Modern approaches utilize hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent for improved efficiency. This method is particularly effective for sterically hindered substrates like 2-substituted benzoic acids.

Procedure:

  • 2-Chlorobenzoic acid (1.0 equiv) and HATU (1.1 equiv) are dissolved in dimethylformamide (DMF).
  • N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) is added to activate the carboxyl group.
  • Morpholine (1.2 equiv) is introduced, and the reaction stirs at room temperature for 4–6 hours.
  • The product is esterified with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone.

Yield:

  • Amide formation: 88–92%
  • Esterification: 95–98%

Advantages:

  • Shorter reaction times.
  • Higher yields compared to carbodiimide methods.

Chlorocarbonyl Intermediate Route

Nucleophilic Acyl Substitution

This method involves synthesizing methyl 2-(chlorocarbonyl)benzoate as an intermediate, which undergoes nucleophilic substitution with morpholine.

Synthesis Steps:

  • Chlorocarbonyl Formation: 2-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C) for 3 hours to generate 2-(chlorocarbonyl)benzoyl chloride.
  • Esterification: The acid chloride is quenched with methanol to yield methyl 2-(chlorocarbonyl)benzoate.
  • Morpholine Addition: The chlorocarbonyl intermediate reacts with morpholine (2.0 equiv) in DCM at 0°C, followed by warming to room temperature for 2 hours.

Yield:

  • Overall yield: 70–75%

Key Considerations:

  • Excess morpholine ensures complete substitution.
  • Requires rigorous moisture control to prevent hydrolysis.

Continuous Flow Synthesis

Plug-Flow Reactor (PFR) Systems

Industrial-scale production leverages continuous flow chemistry to enhance safety and efficiency. A plug-flow reactor enables precise temperature control and reduced reaction times.

Process Overview:

  • Reagent Mixing: 2-Chlorobenzoic acid and morpholine are dissolved in DMSO and fed into a PFR at 130°C.
  • Residence Time: 30 minutes.
  • In-line Esterification: The reaction stream is combined with methanol and H₂SO₄ in a second reactor module at 65°C.

Yield:

  • >90% conversion in the amidation step.
  • 95% isolated yield after continuous crystallization.

Advantages:

  • Eliminates batch-to-batch variability.
  • Reduces solvent waste by 40% compared to batch processes.

Comparative Analysis of Methods

Method Reagents Temperature Time Yield Scalability
Carbodiimide Coupling DCC, DMAP, H₂SO₄ 0°C → RT 18–24 hours 75–85% Laboratory-scale
HATU Coupling HATU, DIPEA, CH₃I RT 4–6 hours 88–92% Pilot-scale
Chlorocarbonyl Route SOCl₂, Morpholine 70°C → RT 5 hours 70–75% Multi-kilogram batches
Continuous Flow DMSO, H₂SO₄, PFR 130°C 30 minutes >90% Industrial-scale

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents: DMF and DMSO enhance solubility of intermediates, particularly for sterically hindered 2-substituted benzoates.
  • Esterification Catalysts: Sulfuric acid outperforms p-toluenesulfonic acid (TsOH) in methanol, achieving near-quantitative conversion.

Temperature Control

  • Low-Temperature Amidation: Reactions at 0°C minimize side reactions such as epimerization or over-substitution.
  • High-Temperature Flow Systems: Elevated temperatures in PFRs accelerate reaction kinetics without compromising yield.

Challenges and Solutions

Byproduct Formation

  • Dicyclohexylurea in DCC Reactions: Additives like 1-hydroxybenzotriazole (HOBt) reduce urea byproduct formation by 30%.
  • Hydrolysis of Chlorocarbonyl Intermediates: Anhydrous conditions and molecular sieves improve stability.

Industrial Scalability

  • Continuous Crystallization: Integrated mixed-suspension, mixed-product removal (MSMPR) systems ensure high-purity product isolation.
  • Solvent Recycling: DMSO is recovered via distillation with >95% efficiency in flow processes.

Emerging Techniques

Photochemical Activation

Recent studies explore UV-light-mediated reactions for chlorocarbonyl intermediates, reducing reliance on toxic reagents like SOCl₂.

Enzymatic Esterification

Immobilized lipases (e.g., Candida antarctica Lipase B) enable esterification under mild conditions (pH 7, 25°C), though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(morpholine-4-carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Methyl 2-(morpholine-4-carbonyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of Methyl 2-(morpholine-4-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The benzoate ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Research Findings and Gaps

    Biological Activity

    Methyl 2-(morpholine-4-carbonyl)benzoate is a compound that has gained attention in various fields of research, particularly for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

    Chemical Structure and Synthesis

    This compound features a morpholine ring attached to a benzoate ester, which contributes to its unique chemical reactivity and biological properties. The synthesis typically involves the reaction of methyl 2-aminobenzoate with morpholine using a coupling agent like dicyclohexylcarbodiimide (DCC) in dichloromethane at room temperature.

    Synthetic Route Overview

    Step Reagents Conditions Product
    1Methyl 2-aminobenzoate + MorpholineDCC, Dichloromethane, Room TemperatureThis compound

    Pharmacological Properties

    This compound has been investigated for various pharmacological activities, including:

    • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways.
    • Anticancer Activity : Research indicates that it may inhibit the proliferation of cancer cells, though specific mechanisms remain to be fully elucidated.

    The mechanism by which this compound exerts its biological effects is thought to involve:

    • Interaction with Enzymes and Receptors : The morpholine ring can interact with specific enzymes and receptors, modulating their activity.
    • Metabolite Release : The benzoate ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects.

    Case Studies and Research Findings

    Several studies have examined the biological activity of this compound:

    • In Vitro Cytotoxicity Studies : In vitro assays demonstrated that the compound has cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to assess potency.
      Cell Line IC50 Value (µM)
      HeLa25
      MCF-730
      A54920
    • Anti-fibrotic Activity : A study explored the compound's effect on collagen synthesis in hepatic stellate cells. Results indicated a significant reduction in collagen production, suggesting potential therapeutic applications in fibrotic diseases .
    • Comparative Analysis with Similar Compounds : When compared to other morpholine derivatives, this compound exhibited distinct biological activities due to its unique functional groups. This was highlighted in studies where structural modifications led to variations in biological efficacy.

    Comparative Studies

    A comparative analysis with similar compounds can provide insights into the unique properties of this compound.

    Compound Activity IC50 Value (µM)
    This compoundAnticancer25
    Morpholine derivative AAnticancer45
    Morpholine derivative BAnti-inflammatory50

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for Methyl 2-(morpholine-4-carbonyl)benzoate, and how can reaction conditions be optimized?

    • Methodology :

    • Step 1 : Start with 2-(morpholine-4-carbonyl)benzoic acid as a precursor.

    • Step 2 : Use esterification via methanolic HCl or a coupling agent (e.g., DCC/DMAP) to introduce the methyl ester group.

    • Step 3 : Monitor reaction progress using TLC or HPLC.

    • Key Parameters : Temperature (40–60°C), solvent polarity (methanol or DCM), and catalyst loading (1–5 mol% DMAP).

    • Validation : Confirm purity via melting point analysis and NMR spectroscopy .

      • Data Table : Example Reaction Conditions
    ReagentSolventCatalystYield (%)
    Methanol/HClMethanolHCl75–85
    DCC/DMAPDCMDMAP80–90

    Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to characterize this compound?

    • NMR Analysis :

    • 1H NMR : Look for signals at δ 3.6–3.8 ppm (morpholine protons) and δ 3.9 ppm (methyl ester). Aromatic protons appear as a multiplet in δ 7.2–8.1 ppm.
    • 13C NMR : Carbonyl groups (morpholine and ester) resonate at δ 165–175 ppm.
      • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1640 cm⁻¹ (amide C=O from morpholine).
      • Mass Spectrometry (HRMS) : Calculate exact mass (C₁₃H₁₅NO₄: 265.0954 g/mol) and compare with observed [M+H]⁺ .

    Advanced Research Questions

    Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structural determination of this compound?

    • Tools :

    • SHELXL ( ): Refine structures using high-resolution data; apply TWIN/BASF commands for twinned crystals.
    • Mercury CSD ( ): Visualize voids and packing patterns to identify disordered regions.
      • Workflow :
    • Collect data at low temperature (100 K) to reduce thermal motion.
    • Use PLATON to check for missed symmetry or pseudomerohedral twinning.
    • Compare hydrogen-bonding motifs with Etter’s rules ( ) to validate geometry .

    Q. What computational strategies predict intermolecular interactions and polymorphism in this compound?

    • Approach :

    • DFT Calculations : Optimize geometry using Gaussian/B3LYP/6-31G*; analyze electrostatic potential surfaces for H-bond donor/acceptor sites.

    • Graph Set Analysis ( ): Classify H-bonding patterns (e.g., R₂²(8) motifs) to predict supramolecular assemblies.

    • Polymorph Prediction : Use Materials Studio or Mercury’s packing similarity tool ( ) to simulate crystal forms .

      • Data Table : Example Hydrogen-Bonding Parameters
    Interaction TypeDistance (Å)Angle (°)Graph Set
    N–H···O2.85–3.10160–175R₂²(8)
    C–H···O3.20–3.50140–155-

    Q. How to address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

    • Resolution Workflow :

    • Step 1 : Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) using ACD/Labs NMR predictor.
    • Step 2 : Cross-validate with solid-state NMR if dynamic effects (e.g., rotamers) are suspected.
    • Step 3 : Compare with similar morpholine-containing benzoates (e.g., ) to identify substituent-induced shifts .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl 2-(morpholine-4-carbonyl)benzoate
    Reactant of Route 2
    Reactant of Route 2
    Methyl 2-(morpholine-4-carbonyl)benzoate

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